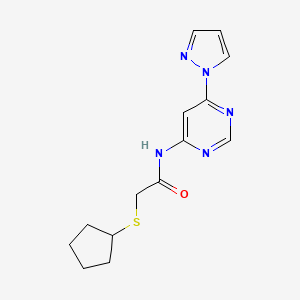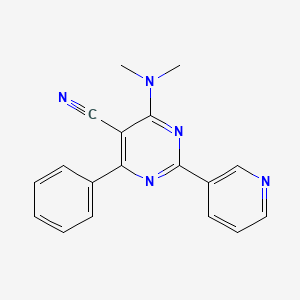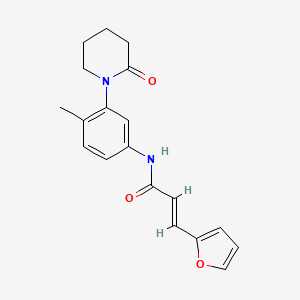![molecular formula C18H17N3O3 B2376724 4-[ベンジル(メチル)アミノ]-1-メチル-3-ニトロキノリン-2-オン CAS No. 850803-28-0](/img/structure/B2376724.png)
4-[ベンジル(メチル)アミノ]-1-メチル-3-ニトロキノリン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with benzyl, methyl, and nitro groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
N-Alkylation: The benzyl and methyl groups can be introduced through N-alkylation reactions. Benzyl chloride and methyl iodide are commonly used alkylating agents in the presence of a base such as potassium carbonate.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products
Reduction Product: 4-[Benzyl(methyl)amino]-1-methyl-3-aminoquinolin-2-one.
Oxidation Product: 4-[Benzyl(methyl)amino]-1-carboxy-3-nitroquinolin-2-one.
Substitution Product: Various substituted quinoline derivatives depending on the substituent introduced.
作用機序
The mechanism of action of 4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The benzyl and methyl groups enhance its lipophilicity, facilitating its cellular uptake and interaction with lipid membranes.
類似化合物との比較
Similar Compounds
4-[Benzyl(methyl)amino]-1-methylquinolin-2-one: Lacks the nitro group, resulting in different biological activities.
4-[Benzyl(methyl)amino]-3-nitroquinolin-2-one: Lacks the methyl group at the 1-position, affecting its lipophilicity and cellular uptake.
4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinoline: Lacks the carbonyl group at the 2-position, altering its reactivity and interaction with biological targets.
Uniqueness
4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one is unique due to the presence of both nitro and carbonyl groups, which contribute to its diverse reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.
特性
IUPAC Name |
4-[benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-19(12-13-8-4-3-5-9-13)16-14-10-6-7-11-15(14)20(2)18(22)17(16)21(23)24/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHADVAKVBGAQPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N(C)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319598 |
Source


|
| Record name | 4-[benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850803-28-0 |
Source


|
| Record name | 4-[benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2376647.png)
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2376650.png)


![N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376654.png)
![1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2376655.png)
![2-[(2-Chlorophenyl)formamido]propanoic acid](/img/structure/B2376656.png)
![(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2376658.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2376661.png)


